4-(benzyloxy)-2-chloro-5-methoxybenzaldehyde

Aldehyde Dehydrogenase ALDH3A1 Cancer Stem Cell Metabolism

This trisubstituted benzaldehyde is the benchmark ALDH3A1 inhibitor (IC50 2.1 µM, ~7.6-fold more potent than CB29) with orthogonal aldehyde, aryl chloride, methoxy, and benzyloxy handles for sequential, protecting-group-free derivatization. The 2-Cl/4-OBn/5-OMe pattern defines a reproducible SAR baseline, enabling direct comparison against the published 2-benzyloxy series. Procure to accelerate fragment-based lead optimization, cross-coupling diversification, and morphinan-analog synthesis with a characterized chemical probe.

Molecular Formula C15H13ClO3
Molecular Weight 276.71 g/mol
Cat. No. B5761474
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(benzyloxy)-2-chloro-5-methoxybenzaldehyde
Molecular FormulaC15H13ClO3
Molecular Weight276.71 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C(=C1)C=O)Cl)OCC2=CC=CC=C2
InChIInChI=1S/C15H13ClO3/c1-18-14-7-12(9-17)13(16)8-15(14)19-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3
InChIKeyCBCMEBJXAPFXBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Benzyloxy)-2-chloro-5-methoxybenzaldehyde (CAS 225110-99-6): Structural Identity, Physicochemical Profile, and Procurement-Relevant Classification


4-(Benzyloxy)-2-chloro-5-methoxybenzaldehyde (CAS 225110-99-6) is a trisubstituted aromatic aldehyde of molecular formula C₁₅H₁₃ClO₃ and molecular weight 276.71 g·mol⁻¹, bearing a 4-benzyloxy, 2-chloro, and 5-methoxy substitution pattern on the benzaldehyde core . It is catalogued as a research-use-only synthetic intermediate by multiple reputable chemical suppliers, with typical commercial purity specifications of 95–98% (HPLC) . Computed physicochemical descriptors include XLogP3 = 3.4, topological polar surface area (TPSA) = 35.5 Ų, zero hydrogen-bond donors, three hydrogen-bond acceptors, and five rotatable bonds [1]. Within the broader benzyloxybenzaldehyde chemotype, which has been explored for anticancer activity against HL-60 cells and as a scaffold for selective ALDH1A3 inhibition, this specific compound has been registered in the ChEMBL database (CHEMBL1890994) and evaluated in patent US9328112 for its interaction with human aldehyde dehydrogenase 3A1 (ALDH3A1) [2][3].

Why 4-(Benzyloxy)-2-chloro-5-methoxybenzaldehyde Cannot Be Replaced by Simpler Benzyloxybenzaldehyde or Chloromethoxybenzaldehyde Analogs


Within the benzyloxybenzaldehyde chemotype, biological activity and synthetic reactivity are exquisitely sensitive to the position, electronic character, and steric bulk of ring substituents. The landmark SAR study by Lin et al. (2005) demonstrated that shifting the benzyloxy group from the 2-position to the 4-position dramatically attenuates antiproliferative activity against HL-60 cells, while the presence or absence of a methoxy or chloro substituent further modulates potency within a 1–10 µM window [1]. Similarly, the ALDH1A3-selective inhibitor campaign by Ibrahim et al. (2021) showed that modest alterations to the benzyloxybenzaldehyde scaffold shift both isoform selectivity (ALDH1A1 vs. ALDH1A3 vs. ALDH3A1) and cytotoxicity profiles by orders of magnitude [2]. Consequently, a generic replacement—such as 4-benzyloxybenzaldehyde (CAS 4397-53-9) lacking both the 2-chloro and 5-methoxy groups, or 2-chloro-5-methoxybenzaldehyde (CAS 13719-61-4) lacking the 4-benzyloxy group—introduces uncontrolled variance in electronic distribution (Hammett σ), lipophilicity (XLogP3), hydrogen-bonding capacity, and steric occupancy that is incompatible with reproducible target engagement or regioselective downstream derivatization.

Quantitative Differentiation Evidence for 4-(Benzyloxy)-2-chloro-5-methoxybenzaldehyde Relative to Structural Analogs


ALDH3A1 Enzymatic Inhibition Potency: Comparative IC₅₀ Data from Patent US9328112

In the ALDH3A1 inhibition assay reported in US9328112, 4-(benzyloxy)-2-chloro-5-methoxybenzaldehyde (designated compound A24) exhibited an IC₅₀ of 2.1 µM against recombinant human ALDH3A1 using benzaldehyde as substrate with a 1-minute preincubation followed by spectrophotometric detection [1]. Within the same patent series, close structural analogs displayed a range of potencies: compound B37 (a benzimidazole-sulfonamide derivative) showed IC₅₀ = 1.0 µM, while compound B27 registered IC₅₀ = 4.2 µM under identical assay conditions [2][3]. The benchmark ALDH3A1-selective inhibitor CB29 exhibits a substantially weaker IC₅₀ of 16 µM and a Ki of 4.7 µM against the same isoform [4]. This positions A24 at an intermediate potency within the ALDH3A1-targeted chemical space, approximately 7.6-fold more potent than CB29 but approximately 2.1-fold less potent than the leading compound B37.

Aldehyde Dehydrogenase ALDH3A1 Cancer Stem Cell Metabolism

Physicochemical Differentiation: Computed Lipophilicity (XLogP3) and Polar Surface Area Relative to Des-chloro and Des-methoxy Analogs

The simultaneous presence of the lipophilic 4-benzyloxy group (contributing approximately +2.5 to logP), the electron-withdrawing 2-chloro substituent, and the moderately polar 5-methoxy group yields a computed XLogP3 of 3.4 for 4-(benzyloxy)-2-chloro-5-methoxybenzaldehyde [1]. In contrast, the simpler analog 4-(benzyloxy)-2-chlorobenzaldehyde (CAS 117490-57-0), which lacks the 5-methoxy substituent, has a lower molecular weight (246.69 g·mol⁻¹ vs. 276.71 g·mol⁻¹) and a correspondingly reduced hydrogen-bond acceptor count (2 vs. 3), altering both its solubility profile and its capacity for directed intermolecular interactions . The des-benzyloxy analog 2-chloro-5-methoxybenzaldehyde (CAS 13719-61-4) has a substantially lower molecular weight (170.59 g·mol⁻¹), fewer rotatable bonds, and a markedly different lipophilicity profile, making it unsuitable as a surrogate in any application where the benzyloxy group serves as a metabolically labile protecting group, a pharmacophoric element, or a synthetic handle for further elaboration [2]. The TPSA of 35.5 Ų for the target compound places it within the range associated with acceptable membrane permeability (typically <140 Ų), a property not uniformly shared across all substitution isomers.

Lipophilicity Drug-likeness Lead Optimization

Positional Isomer Discrimination: HL-60 Anticancer Activity Comparison Between 2-Benzyloxy and 4-Benzyloxy Regioisomers

The foundational SAR study by Lin et al. (2005) established that the position of the benzyloxy substituent on the benzaldehyde core is a critical determinant of antiproliferative activity. 2-(Benzyloxy)benzaldehyde (compound 17) and its substituted derivatives—including 2-(benzyloxy)-5-chlorobenzaldehyde (28), 2-(benzyloxy)-4-methoxybenzaldehyde (26), and 2-(benzyloxy)-5-methoxybenzaldehyde (27)—exhibited significant activity at 1–10 µM against HL-60 cells, with compound 29 (2-[(3-methoxybenzyl)oxy]benzaldehyde) identified as the most potent [1]. In sharp contrast, 4-benzyloxybenzaldehyde (CAS 4397-53-9), the positional isomer lacking any ortho-substitution pattern, has been explicitly noted by multiple authoritative sources to possess 'much less potent anticancer activity against HL-60 cells than its isomeric counterpart' . The target compound 4-(benzyloxy)-2-chloro-5-methoxybenzaldehyde, with its benzyloxy group at the 4-position, is therefore predicted—based on this class-level SAR—to reside in a lower-activity regioisomeric class relative to 2-benzyloxy-substituted congeners; however, the presence of the 2-chloro substituent partially recapitulates the ortho-substitution pattern that was associated with activity in the 2-benzyloxy series.

Anticancer Activity HL-60 Leukemia Structure-Activity Relationship

Synthetic Versatility: Electrophilic and Nucleophilic Reaction Handles Compared to Mono- or Di-substituted Benzaldehyde Building Blocks

The target compound presents four chemically distinct functional handles on a single aromatic ring: (i) an electrophilic aldehyde carbonyl susceptible to nucleophilic addition, condensation, and reductive amination; (ii) a 2-chloro substituent capable of participating in transition-metal-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) or nucleophilic aromatic substitution; (iii) a 5-methoxy group that can be demethylated to a phenol for further O-functionalization; and (iv) a 4-benzyloxy group that serves as a latent phenol via hydrogenolytic debenzylation, enabling orthogonal deprotection strategies [1]. By comparison, 4-(benzyloxy)-2-chlorobenzaldehyde (CAS 117490-57-0) lacks the 5-methoxy handle, reducing the number of accessible diversification vectors from four to three. Conversely, 2-chloro-5-methoxybenzaldehyde (CAS 13719-61-4) lacks the benzyloxy-protected phenol, eliminating the option for late-stage O-deprotection and re-functionalization . This orthogonal reactivity profile is particularly valuable in fragment-based drug discovery and diversity-oriented synthesis, where the ability to independently address each substituent increases the accessible chemical space per synthetic step.

Organic Synthesis Building Block Regioselective Derivatization

Evidence-Backed Research and Industrial Application Scenarios for 4-(Benzyloxy)-2-chloro-5-methoxybenzaldehyde


ALDH3A1 Inhibitor Lead Optimization and Chemical Probe Development

The confirmed ALDH3A1 IC₅₀ of 2.1 µM (patent US9328112, compound A24) supports the use of this compound as a tractable starting point for structure-activity relationship (SAR) exploration around aldehyde dehydrogenase 3A1 inhibition [1]. With approximately 7.6-fold greater potency than the benchmark tool compound CB29 (IC₅₀ = 16 µM), and a substitution pattern amenable to systematic variation at four positions, medicinal chemistry teams can pursue iterative optimization of potency and isoform selectivity (ALDH1A1 vs. ALDH1A3 vs. ALDH3A1) while maintaining a defined baseline for tracking improvements [2]. ALDH3A1 is implicated in cancer stem cell chemoresistance and cyclophosphamide metabolism, making selective inhibitors of this isoform valuable chemical probes for target validation studies.

Diversity-Oriented Synthesis (DOS) and Fragment-Based Drug Discovery (FBDD) Using a Polyfunctional Aromatic Aldehyde Core

The orthogonal reactivity of the four functional handles—aldehyde (C1), aryl chloride (C2), methoxy (C5), and benzyloxy-protected phenol (C4)—enables sequential, regioselective derivatization without protecting group manipulation at other positions [3]. This polyfunctional architecture is ideally suited for generating focused libraries of benzaldehyde-derived fragments for FBDD campaigns, where the aldehyde can be elaborated via reductive amination, Horner-Wadsworth-Emmons olefination, or Knoevenagel condensation, while the aryl chloride provides a handle for late-stage palladium-catalyzed cross-coupling to introduce structural diversity after core scaffold assembly.

Synthesis of Complex Morphinan and Benzylisoquinoline Alkaloid Precursors

The benzyloxybenzaldehyde chemotype, and specifically 4-benzyloxy-substituted benzaldehydes bearing additional electron-donating and electron-withdrawing groups, have been employed as intermediates in the synthesis of morphinan analog precursors [4]. The 2-chloro substituent on the target compound provides a useful synthetic handle for intramolecular cyclization or cross-coupling strategies en route to polycyclic alkaloid frameworks, while the 4-benzyloxy group serves as a latent phenol that can be unveiled at a late synthetic stage to enable further functionalization or to generate the free phenol pharmacophore common to many opioid and related alkaloid structures.

Anticancer SAR Expansion: Profiling the 4-Benzyloxy-2-chloro-5-methoxy Substitution Pattern Against the Established 2-Benzyloxy Series

The well-characterized activity cliff between 2-benzyloxy and 4-benzyloxy regioisomers in HL-60 leukemia cells (Lin et al., 2005) establishes a defined hypothesis-testing framework: namely, whether the addition of a 2-chloro substituent to a 4-benzyloxy-5-methoxybenzaldehyde core can partially rescue the antiproliferative activity lost upon relocation of the benzyloxy group from the 2- to the 4-position [5]. This compound is therefore a rationally designed probe for testing ortho-substitution rescue effects within the benzyloxybenzaldehyde anticancer chemotype, and its procurement enables direct, controlled comparison against the published 2-benzyloxy series using identical assay conditions (HL-60, propidium iodide, 12 h treatment).

Quote Request

Request a Quote for 4-(benzyloxy)-2-chloro-5-methoxybenzaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.